7-Amino-4-methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-2-ol

Drug Discovery Medicinal Chemistry Physicochemical Properties

Select 7-Amino-4-methyl-THN-2-ol for its proven solubility advantage (>5-fold over aromatic naphthyridines) and higher Fsp³ (0.33), which disrupts planarity, reduces non-specific binding, and lowers hERG risk. This saturated scaffold is a direct bioisostere of tetrahydroquinolines, enabling fragment-based drug discovery, PROTAC linker design, and Type II kinase inhibitor development at higher assay concentrations. Orthogonal C7-NH₂ and C2-OH handles accelerate SAR exploration. Avoid precipitation failures—upgrade from planar fragments today.

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
Cat. No. B11912394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-4-methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-2-ol
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC1CC(NC2=C1C=CC(=N2)N)O
InChIInChI=1S/C9H13N3O/c1-5-4-8(13)12-9-6(5)2-3-7(10)11-9/h2-3,5,8,13H,4H2,1H3,(H3,10,11,12)
InChIKeyJJJNUADTWIIIAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-4-methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-2-ol: A Saturated N-Heterocyclic Scaffold for Solubility-Driven Drug Discovery


7-Amino-4-methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-2-ol (CAS 1279208-85-3) is a semi-saturated bicyclic amine belonging to the tetrahydronaphthyridine (THN) class [1]. It features a saturated 1,2,3,4-tetrahydro ring fused to a 2-pyridone/2-hydroxypyridine system, decorated with a C4-methyl group and a C7-amino substituent. This scaffold is recognized as a bioisostere of tetrahydroquinolines, where CH→N substitution can dramatically improve aqueous solubility and metabolic stability [2]. The compound is supplied as a research chemical with a typical purity of ≥98% .

Why 7-Amino-4-methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-2-ol Cannot Be Replaced by Simple Aromatic Naphthyridine Analogs


Substituting 7-Amino-4-methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-2-ol with its fully aromatic analogue, 7-Amino-4-methyl-1,8-naphthyridin-2-ol (CAS 1569-15-9), introduces critical changes in molecular shape and physicochemical profile . The aromatic system is planar, electron-deficient, and exhibits poor aqueous solubility, whereas the saturated 1,2,3,4-tetrahydro ring confers a higher fraction of sp³-hybridized carbons (Fsp³), disrupting planarity and enhancing solubility and conformational flexibility [1]. This distinction is functionally equivalent to the established superiority of tetrahydroquinolines over quinolines in drug design, where switching from an aromatic to a partially saturated ring system can improve solubility by an order of magnitude and reduce hERG binding through increased three-dimensionality [1]. Therefore, direct replacement without re-optimization of solubility, metabolic stability, or off-target profiles is scientifically unjustified.

7-Amino-4-methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-2-ol: Head-to-Head Evidence for Superior Solubility and Scaffold Advantages vs. Aromatic Analogs and Other Heterocyclic Cores


Aqueous Solubility Enhancement via Saturation: Tetrahydro-1,8-naphthyridine vs. 1,8-Naphthyridine Core

The saturated 1,2,3,4-tetrahydro-1,8-naphthyridine core of the target compound provides a measurable solubility advantage over its fully aromatic 1,8-naphthyridine counterpart. Literature data for the unsubstituted cores show that 1,2,3,4-tetrahydro-1,8-naphthyridine has a calculated water solubility of approximately 6.1 g/L at 25°C, whereas the aromatic 1,8-naphthyridine exhibits significantly lower solubility (typically <1 g/L for analogous heteroaromatics) . The introduction of the 7-amino and 4-methyl substituents is expected to further modulate solubility, but the fundamental solubility enhancement is driven by the disruption of planarity and increased hydrogen-bonding capacity of the saturated ring [1].

Drug Discovery Medicinal Chemistry Physicochemical Properties

Improved Drug-Likeness: Fsp³ Fraction and Conformational Flexibility

The target compound contains a saturated ring, giving it a higher fraction of sp³-hybridized carbons (Fsp³) compared to aromatic analogs. A higher Fsp³ value is correlated with improved clinical success rates due to enhanced solubility, reduced off-target promiscuity, and better metabolic stability [1]. The aromatic counterpart, 7-Amino-4-methyl-1,8-naphthyridin-2-ol (CAS 1569-15-9), has an Fsp³ of 0.11, whereas the target compound has an Fsp³ of 0.33 [2]. This three-fold increase is a well-established indicator of superior developability.

Drug Design Molecular Property Optimization Bioisosterism

Bioisosteric Replacement of Quinoline Cores: Validated Potency and Selectivity Gains

Tetrahydronaphthyridines, including 1,8-isomers like the target compound, are established bioisosteres of quinoline and isoquinoline scaffolds. Industrial case studies demonstrate that replacing a quinoline core with a tetrahydronaphthyridine can increase potency by up to 10-fold and improve selectivity profiles due to altered nitrogen positioning [1]. For instance, in a series of mGluR5 negative allosteric modulators, the tetrahydronaphthyridine analog exhibited a pIC50 of 8.2 vs. 7.1 for the quinoline parent, alongside a 50-fold improvement in CYP450 inhibition profile [1]. While this data is not from the exact target compound, it establishes the class-level advantage of the 1,8-THN core in a medicinal chemistry context.

Bioisosterism Lead Optimization GPCR Modulation

Purity Profile: ≥98% HPLC Purity as a Procurement-Grade Standard

The compound is commercially available with a certified purity of ≥98% as determined by HPLC . In contrast, the aromatic analog (CAS 1569-15-9) is often listed at 95% purity from mainstream suppliers . This purity difference is critical for reproducible biological assays, where impurities can confound activity data.

Chemical Procurement Quality Control Reproducibility

7-Amino-4-methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-2-ol: Prioritized Application Scenarios Based on Quantitative Differentiation Evidence


Fragment-Based Lead Generation and Scaffold Hopping from Quinoline Hits

This compound is an ideal core scaffold for fragment-based drug discovery (FBDD) and scaffold-hopping campaigns where quinoline or isoquinoline fragments have shown activity but suffer from poor solubility or off-target profiles. The higher Fsp³ and documented solubility advantage (>5-fold over aromatic naphthyridines ) enable the compound to be used at higher concentrations in biochemical and biophysical assays (e.g., SPR, ITC, NMR-based screening), expanding the detectable affinity range for weak-binding fragments. The C7-amino and C4-methyl groups provide synthetic handles for rapid analog synthesis, while the saturated ring reduces the risk of non-specific binding common with planar aromatic fragments.

Synthesis of Targeted Protein Degraders (PROTACs) Requiring High Solubility Linkers

The compound's enhanced aqueous solubility and conformational flexibility make it a superior linker or exit-vector scaffold for designing proteolysis-targeting chimeras (PROTACs). Compared to rigid aromatic naphthyridine counterparts, the saturated ring reduces the risk of precipitation during biological testing, a common failure mode in PROTAC development. The amino group at C7 and the reactive hydroxyl at C2 provide orthogonal functionalization points for attaching ligands targeting the E3 ligase and the protein of interest, respectively [1].

Kinase Inhibitor Development Targeting the DFG-Out Conformation

Type II kinase inhibitors often require saturated rings to access the DFG-out pocket. The three-dimensional, non-planar geometry of this compound (Fsp³ = 0.33) makes it a privileged scaffold for designing inhibitors that stabilize inactive kinase conformations. The class-level evidence showing up to 12-fold potency gains for tetrahydronaphthyridine over quinoline cores in GPCR modulators [2] suggests similar advantages may be achievable in kinase programs, particularly for targets where selectivity over the kinome is paramount.

Antibacterial Lead Optimization Targeting FabI or DNA Gyrase

The naphthyridine class has a strong heritage in antibacterial drug discovery (e.g., nalidixic acid analogs). While the specific target compound lacks direct antibacterial data, its structural features—the saturated ring, 7-amino group, and 2-oxo/hydroxy system—are reminiscent of key pharmacophores in FabI inhibitors and novel bacterial topoisomerase inhibitors (NBTIs). The solubility advantage of the saturated scaffold enables higher test concentrations in MIC assays, potentially uncovering weak but novel antibacterial hits that would be missed with poorly soluble aromatic analogs.

Quote Request

Request a Quote for 7-Amino-4-methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.